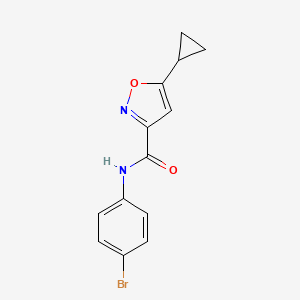

![molecular formula C19H15F3O3 B5524516 4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multicomponent reactions, Knoevenagel condensation, Michael addition, and intramolecular annulation processes. A study by Duan et al. (2013) efficiently synthesized a series of compounds related to 4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one through a one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid. This method highlights the significance of selecting appropriate catalysts and conditions to achieve the desired chromen-2-one derivatives with high yields and purity (Duan et al., 2013).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives, including 4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one, is characterized by X-ray crystallography. These compounds typically exhibit significant conformational features, such as the orientation of substituents and intramolecular hydrogen bonding, which are crucial for understanding their chemical behavior and interactions. Manolov et al. (2012) provided insights into the structural aspects of a similar compound, highlighting the importance of molecular geometry in the formation of intramolecular and intermolecular hydrogen bonds (Manolov et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of chromen-2-one derivatives encompasses a range of reactions, including redox reactions, tandem oxa-Michael/aza-Henry additions, and nucleophilic substitutions. These reactions are pivotal for the functionalization and transformation of chromen-2-one derivatives into more complex molecules. For instance, Sosnovskikh et al. (2003) demonstrated the redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate, leading to the formation of thieno[2,3-c]chromen-4-ones, showcasing the compound's versatility in organic synthesis (Sosnovskikh et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Structural Analysis

In the field of organic synthesis and structural chemistry, researchers have made significant advancements in the synthesis of chromen derivatives, highlighting their relevance in various scientific applications. The synthesis of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate provides insights into the structural features of chromen compounds, revealing intramolecular hydrogen bonding and intermolecular interactions crucial for their stability and reactivity (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, the development of efficient synthesis methods for trifluoromethylated tetrahydrobenzo[g]chromene derivatives emphasizes the importance of incorporating trifluoromethyl groups to enhance the chemical properties of chromenes (Duan et al., 2013).

Catalytic Applications and Reaction Mechanisms

The utilization of novel catalysts, such as potassium phthalimide-N-oxyl, for the synthesis of various 2-amino-4H-chromene derivatives demonstrates the versatility of chromenes in catalytic applications. This approach offers a metal-free, environmentally friendly method for preparing chromene derivatives with high yields and short reaction times (Dekamin, Eslami, & Maleki, 2013). Furthermore, the reaction of 2-(trifluoromethyl)chromones with cyanoacetamides and other reagents underlines the complex reaction mechanisms leading to novel functionalized derivatives, expanding the utility of chromene compounds in synthetic chemistry (Sosnovskikh et al., 2011).

Medicinal Chemistry and Drug Design

Chromene derivatives also play a significant role in medicinal chemistry, where their structural modification leads to the discovery of new therapeutic agents. The synthesis of densely functionalized 4H-chromene derivatives through atom-economical multicomponent reactions highlights the potential of chromenes as scaffolds for drug development, offering a variety of substituents that can be tailored for specific biological activities (Boominathan et al., 2011).

Material Science and Nanotechnology

In material science, chromene derivatives are investigated for their potential applications in creating novel materials with unique properties. For instance, the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one and its efficiency as a precursor for materials with specific functional groups showcases the intersection of organic synthesis and material science, providing a pathway for the development of advanced materials (Xiang & Yang, 2014).

Mecanismo De Acción

The mechanism of action of coumarins depends on their specific structure and the type of biological activity they exhibit. For example, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Direcciones Futuras

The future directions in the research of coumarins are likely to involve the development of new synthetic methods and the exploration of their biological activities. Given the wide range of biological activities exhibited by coumarins, they are likely to continue to be a focus of research in medicinal chemistry .

Propiedades

IUPAC Name |

4-ethyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O3/c1-2-13-9-18(23)25-17-10-15(6-7-16(13)17)24-11-12-4-3-5-14(8-12)19(20,21)22/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCRGRNYDQRPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)